molecular formula C11H14N2O2S B1476365 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098101-12-1

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1476365
CAS No.: 2098101-12-1
M. Wt: 238.31 g/mol
InChI Key: YGNPDFOAVUBMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one” is a synthetic compound with potential research applications . Its molecular formula is C11H14N2O2S and it has a molecular weight of 238.31 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Antimicrobial Activities

  • Schiff base derivatives with thiophene, including structures similar to 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one, have been synthesized and tested for antimicrobial activities. These compounds showed high antibacterial activities against various bacteria, suggesting potential for alternative drug development (Süleymanoğlu et al., 2020).

Synthesis of Biologically Active Compounds

  • Compounds structurally related to this compound have been synthesized for their potential biological activity. These include biologically active carbonitriles and Schiff bases derived from 4-hydroxythiophenol, showcasing the chemical versatility and potential biological relevance of these compounds (Karabasanagouda et al., 2009).

Spectroscopic and Chemical Properties

  • Studies on 3-hydroxythiophenes, closely related to the chemical structure of interest, have revealed insights into their chemical and spectroscopic properties. These studies highlight the potential use of such compounds in various chemical applications, including electrophilic reactions and regioselective synthesis (Hunter & Mcnab, 2010).

Electrochemical and Fluorescent Properties

  • Research into processable electrochromic and fluorescent polymers based on thienylpyrrole, a structure related to the compound of interest, has demonstrated the potential for these materials in various applications, including electronic and fluorescent devices (Cihaner & Algi, 2008).

Chemo-sensing Applications

  • Certain compounds structurally similar to the one have been identified as effective chemosensors for ions like Fe3+ and substances like picric acid, suggesting potential applications in environmental monitoring and safety (Shylaja et al., 2020).

Safety and Hazards

This compound is intended for research use only and is not for human use . For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As this compound is used for research purposes, its future directions would depend on the outcomes of the research studies it is used in .

Properties

IUPAC Name

1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPDFOAVUBMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
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1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
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1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 4
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 5
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 6
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

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